(Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
- Chlorination of the benzo[d]thiazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring:
- The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the chlorinated benzo[d]thiazole intermediate.
Formation of the Methylsulfonyl Group:
- The methylsulfonyl group can be introduced through sulfonylation using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.
Esterification:
- The final step involves esterification to form the methyl ester, typically using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Potential applications in drug discovery, particularly in the development of anti-inflammatory or anticancer agents.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
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Formation of the Benzo[d]thiazole Core:
- Starting from 2-aminothiophenol, the benzo[d]thiazole core can be synthesized through a cyclization reaction with a suitable carboxylic acid derivative under acidic conditions.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
(Z)-Methyl 2-(6-chloro-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate: can be compared with other benzo[d]thiazole derivatives, such as:
Uniqueness:
- The unique combination of a benzo[d]thiazole core with a piperidine ring and a methylsulfonyl group distinguishes it from other compounds. This structure imparts specific chemical properties and reactivity, making it valuable for targeted applications in medicinal chemistry and materials science.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(1-methylsulfonylpiperidine-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O5S2/c1-26-15(22)10-21-13-6-5-12(18)8-14(13)27-17(21)19-16(23)11-4-3-7-20(9-11)28(2,24)25/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRPHMNUKDOQNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3CCCN(C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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